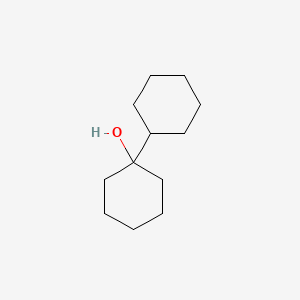

(1,1'-Bicyclohexyl)-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h11,13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSNMDAHWMHSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183272 | |

| Record name | (1,1'-Bicyclohexyl)-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2903-12-0 | |

| Record name | [1,1′-Bicyclohexyl]-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2903-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Bicyclohexyl)-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Bicyclohexyl)-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-bicyclohexyl]-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Bicyclohexyl 1 Ol and Its Derivatives

Classical and Established Synthetic Approaches to (1,1'-Bicyclohexyl)-1-ol

The foundational methods for synthesizing this compound are rooted in fundamental organic reactions that have been refined over decades. These approaches are well-documented and rely on the predictable reactivity of carbonyls and organometallic reagents.

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is a primary method for producing tertiary alcohols. mt.commdpi.com The synthesis of this compound via this method is a direct and widely recognized approach.

The reaction involves the nucleophilic addition of a cyclohexyl Grignard reagent, typically cyclohexylmagnesium bromide or chloride, to the electrophilic carbonyl carbon of cyclohexanone (B45756). mt.com The process begins with the formation of the Grignard reagent by reacting magnesium metal with a cyclohexyl halide in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This organomagnesium halide then attacks the cyclohexanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol, this compound. mdpi.com This method is highly effective for synthesizing tertiary alcohols where the three R-groups are not identical. mt.com

Reaction Scheme:

Formation of Grignard Reagent: Cyclohexyl-Br + Mg → Cyclohexyl-MgBr

Nucleophilic Addition: Cyclohexyl-MgBr + Cyclohexanone → Magnesium alkoxide intermediate

Protonation: Magnesium alkoxide intermediate + H₃O⁺ → this compound

Another established route leverages the reactivity of cyclohexanone itself through a self-condensation reaction, followed by reduction steps. This pathway typically begins with a base-catalyzed aldol (B89426) condensation of two cyclohexanone molecules.

Under basic conditions, such as in the presence of sodium hydroxide, cyclohexanone forms an enolate which then attacks the carbonyl carbon of a second cyclohexanone molecule. This initially forms a β-hydroxy ketone adduct, identified as 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one. This intermediate can subsequently undergo dehydration to yield an α,β-unsaturated ketone, 2-cyclohexylidenecyclohexanone. researchgate.net To arrive at the target compound, this compound, this intermediate or its dehydrated product must be fully reduced. This can be accomplished through catalytic hydrogenation, which reduces both the ketone functionality and the carbon-carbon double bond (if present) to yield the saturated tertiary alcohol.

This two-step approach—condensation followed by reduction—offers an alternative to the Grignard method, utilizing the starting ketone as the source for both rings of the final product.

Catalytic hydrogenation is a powerful technique for the saturation of aromatic rings. researchgate.net While direct hydrogenation of biphenyl (B1667301) yields bicyclohexyl (B1666981), the synthesis of this compound requires a biphenyl analog that already contains the hydroxyl group at the desired position. A suitable precursor for this route is 1-phenylcyclohexanol (B105894).

The synthesis of 1-phenylcyclohexanol can be readily achieved via a Grignard reaction between phenylmagnesium bromide and cyclohexanone. chemicalbook.com Subsequently, the aromatic phenyl ring of 1-phenylcyclohexanol is selectively hydrogenated to a cyclohexyl ring, yielding this compound. This process is typically carried out using heterogeneous catalysts under hydrogen pressure.

| Catalyst | Support | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Ruthenium (Ru) | Carbon, Alumina (α-Al₂O₃) | Low to moderate temperatures (can be active even at room temp), high pressure | Highly active for aromatic hydrogenation; can be recycled. bohrium.comdtu.dk |

| Rhodium (Rh) | Carbon, Alumina | Mild conditions | Excellent activity for aromatic saturation. |

| Palladium (Pd) | Carbon (Pd/C) | Moderate temperature and pressure | Widely used, cost-effective, but may require harsher conditions than Ru or Rh for full arene saturation. |

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yield and selectivity, minimizing side reactions. researchgate.netbohrium.com

Contemporary and Emerging Synthetic Routes

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and amenable to scalable, automated production.

The principles of green chemistry are increasingly being applied to classical reactions like the Grignard synthesis and catalytic hydrogenation. umb.edu For the synthesis of this compound, these approaches focus on reducing waste, using safer solvents, and improving energy efficiency.

Key green advancements include:

Greener Solvents for Grignard Reactions: Traditional ethereal solvents like THF and diethyl ether have safety and environmental drawbacks. Research has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a solvent derivable from renewable resources like corn cobs, is an excellent or even superior alternative. rsc.org It often provides comparable or better yields and can suppress side reactions, making the Grignard synthesis of this compound safer and more sustainable. rsc.org

Advanced Catalytic Systems: In the hydrogenation route, developing highly active and recyclable catalysts is a key green objective. Nanosheet-supported ruthenium catalysts (e.g., Ru/g-C₃N₄) have shown high performance in the hydrogenation of aromatic rings without the need for harsh alkaline additives, simplifying product separation and reducing waste. dtu.dk

One-Pot Syntheses: Combining multiple reaction steps into a single pot, such as the ruthenium-catalyzed isomerization of allylic alcohols followed by the addition of an organometallic reagent, improves atom economy and reduces the need for intermediate purification steps. rsc.org A similar one-pot strategy could be envisioned for the condensation-reduction pathway of cyclohexanone.

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for highly exothermic or hazardous reactions like the Grignard synthesis. gordon.eduresearchgate.net This technology is being adapted for the production of tertiary alcohols.

In a flow setup for the Grignard synthesis of this compound, streams of the Grignard reagent and cyclohexanone would be mixed in a microreactor or a packed-bed column. colab.wsresearchgate.net This approach offers several benefits:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with the accumulation of heat and reactive intermediates. colab.ws

Improved Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields and selectivities. researchgate.net

Scalability: Production can be easily scaled by running the system for longer periods or by "numbering up" (using multiple reactors in parallel).

Similarly, catalytic hydrogenation can be performed in continuous flow reactors, often using a packed bed of the solid heterogeneous catalyst. This allows for efficient catalyst-reactant contact, easy separation of the product, and continuous operation, making it suitable for industrial-scale production. gordon.edu The integration of multiple steps, such as a Grignard reaction followed by a hydrogenation step in a telescoped flow system, represents a state-of-the-art approach to synthesizing complex molecules like derivatives of this compound. unimi.it

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes and potential for thermal runaway. | Inherently safer with small reactor volumes and excellent heat transfer. colab.ws |

| Control | Difficult to maintain uniform temperature and mixing. | Precise control over reaction parameters, leading to better consistency. researchgate.net |

| Efficiency | May require larger excess of reagents and longer reaction times. | Often achieves higher yields and throughput with shorter residence times. gordon.edu |

| Scalability | Scaling up requires larger, more complex reactors. | Easily scalable by extending run time or using parallel systems. |

Electrochemical and Photochemical Synthesis of this compound and Related Structures

The synthesis of this compound and related bicyclic structures can be approached through modern techniques such as electrochemistry and photochemistry, which offer alternative pathways to classical methods. cardiff.ac.ukoup.com These strategies leverage electricity or light to generate reactive intermediates under specific and often mild conditions.

Electrosynthesis is an increasingly popular technique in organic chemistry, valued for its high degree of control over reaction potentials and its environmental friendliness, using electrons as the primary reagent. researchgate.net While a direct, high-yield electrochemical synthesis of this compound is not extensively documented, the formation of such tertiary alcohols can be envisioned through the electrochemical reductive coupling of ketones. In this hypothetical approach, cyclohexanone would be reduced at a cathode to generate a radical anion. Dimerization of this intermediate would lead to a pinacol, (1,1'-Bicyclohexyl)-1,1'-diol, which could then be selectively deoxygenated to yield the target compound. The efficiency of such processes is highly dependent on the choice of solvent, electrolyte, and electrode material. researchgate.net

Photochemical methods provide another avenue for constructing complex cyclic systems. iastate.edu The photochemical ring expansion of dispiro-substituted cyclobutane-1,3-diones in methanol (B129727) has been shown to be dependent on the spiro ring size. oup.com While not a direct synthesis of this compound, related photochemical reactions involving ketones are well-established. For instance, the irradiation of a ketone like cyclohexanone can promote it to an excited state, making it susceptible to radical reactions. iastate.edu A potential photochemical route could involve the photoreduction of cyclohexanone in the presence of a suitable hydrogen donor, followed by a coupling reaction, although controlling the selectivity to favor the desired bicyclohexyl structure would be a significant challenge. Another relevant process is the photochemical addition of aldehydes to quinones, demonstrating the utility of light-induced reactions in forming new carbon-carbon bonds. iastate.edu

Synthetic Strategies for Functionalized this compound Derivatives

Functionalization of the this compound core is key to tailoring its properties for specific applications. This involves targeted modifications such as carboxylation, esterification, and halogenation.

Carboxylation and Esterification of Bicyclohexyl Alcohols

The introduction of carboxylic acid or ester functionalities onto the bicyclohexyl framework transforms the alcohol into a new class of derivatives with different physical and chemical properties. cymitquimica.com

Carboxylation of this compound leads to the formation of (1,1'-Bicyclohexyl)-1-carboxylic acid. nih.gov This transformation can be achieved through various synthetic routes. One classical method involves the strong oxidation of related bicyclohexyl derivatives using potassium permanganate (B83412) (KMnO₄) in an acidic medium. A more direct approach involves treating this compound with formic acid in the presence of sulfuric acid, a method reported to produce the corresponding carboxylic acid with high yield.

| Reaction | Reagents | Conditions | Yield | Reference |

| Carboxylation | Sulfuric acid, Formic acid | 5 - 10°C, 1 hour | 85% | chemicalbook.com |

Esterification is a fundamental reaction of alcohols, and this compound can readily undergo this transformation. cymitquimica.com The reaction typically involves treating the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) under acidic catalysis. For example, the reaction of cyclohexanol (B46403) with various carboxylic acids in the presence of an acid catalyst is known to produce a range of esters, such as hexanedioic acid dicyclohexyl ester. bas.bg This same principle applies to this compound, allowing for the synthesis of a wide array of esters with potential applications in materials and as fragrance components. lookchem.com

Halogenation through Deoxygenative Pathways

Replacing the hydroxyl group of this compound with a halogen atom via a deoxygenative pathway is a powerful strategy for creating versatile intermediates for further synthesis. This process avoids carbocationic intermediates that could lead to undesired rearrangement products, a common issue with direct substitution of tertiary alcohols.

A prominent method for the deoxygenation of alcohols is the Barton-McCombie deoxygenation . ambeed.com This two-step radical-based reaction involves first converting the alcohol into a thiocarbonyl derivative, typically a xanthate or thiocarbonylimidazole. In the second step, this derivative is treated with a radical initiator (like AIBN) and a radical source, classically tributyltin hydride (Bu₃SnH), which cleaves the C-O bond and replaces it with a C-H bond, yielding the corresponding alkane, bicyclohexyl. nist.gov

Once the deoxygenated bicyclohexyl is obtained, standard free-radical halogenation methods can be employed to introduce a halogen. This typically involves reacting the alkane with a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under UV irradiation or in the presence of a radical initiator.

More advanced, single-step deoxygenative functionalizations are also emerging. For instance, a recently developed method allows for the deoxygenative Suzuki-Miyaura arylation of tertiary alcohols by first converting them into silyl (B83357) ethers, demonstrating that the C-O bond can be replaced directly with a C-C bond under specific catalytic conditions. nih.gov Adapting such a method for halogenation would represent a significant advancement in the functionalization of these alcohols.

Formation of Advanced Building Blocks for Material Science

The rigid and bulky bicyclohexyl framework, derived from this compound, is a valuable structural motif in material science. ontosight.ai Its incorporation into polymers and liquid crystals can impart desirable properties such as thermal stability, mechanical strength, and specific optical characteristics.

Derivatives of bicyclohexyl alcohols serve as key intermediates in the production of advanced polymers. ontosight.ai For example, diol derivatives like 4,4'-bicyclohexanol (B1266469) are used as monomers in polycondensation reactions to create polyesters and polyurethanes. These polymers find use in durable coatings and flexible adhesives. The introduction of the bicyclohexyl unit enhances the rigidity and thermal stability of the polymer backbone.

In the field of liquid crystals (LCs), alkyl-substituted bicyclohexyls are of significant interest. These compounds are crucial components in liquid crystal displays (LCDs). The all-trans configuration is often desired, and synthetic methods involving the catalytic hydrogenation of biphenyl precursors are employed to achieve this stereochemistry. The alkyl chains on the bicyclohexyl core help to reduce intermolecular charge-transfer complex interactions and improve the material's flexibility and solubility.

| Derivative Class | Application Area | Properties Enhanced | Reference |

| Bicyclohexanol-based Polyesters | Coatings | Durability, Flexibility | |

| Bicyclohexanol-based Polyurethanes | Adhesives | Adhesion, Elasticity | |

| Alkyl-substituted Bicyclohexyls | Liquid Crystal Displays (LCDs) | Thermal Stability, Reduced charge-transfer | |

| Bicyclohexyl-containing Polyimides | Advanced Composites | Flexibility, Mechanical Strength |

The synthesis and functionalization of this compound provide access to a host of molecules that act as robust building blocks for creating materials with tailored properties for a variety of advanced technological applications. ontosight.ai

Mechanistic Investigations of 1,1 Bicyclohexyl 1 Ol Reactivity

Fundamental Reaction Pathways

The structure of (1,1'-bicyclohexyl)-1-ol, featuring a hydroxyl group on a quaternary carbon atom where two cyclohexane (B81311) rings are joined, dictates its characteristic reactivity. ontosight.ainih.gov The absence of an alpha-hydrogen atom makes it resistant to conventional oxidation methods that typically target this position in primary and secondary alcohols. d-nb.infonih.gov

The acid-catalyzed dehydration of tertiary alcohols like this compound is a classic reaction that proceeds through a carbocation intermediate. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of an alkene. In the case of this compound, this would lead to the formation of 1-cyclohexylcyclohexene. The regioselectivity of this elimination generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene.

Mild and chemoselective dehydration of tertiary alcohols can also be achieved using reagents like triphosgene (B27547) and DMAP, which are tolerated by a broad scope of substrates and preferentially yield (E)-geometry alkenes. lookchem.com The choice of solvent and temperature can influence the selectivity, with some conditions favoring the Hofmann (less substituted) product. lookchem.com

The oxidation of tertiary alcohols is challenging due to the lack of an α-hydrogen. nih.gov Consequently, oxidative reactions often proceed via carbon-carbon bond cleavage. d-nb.inforesearchgate.net This can be achieved using strong oxidizing agents or through catalytic methods. researchgate.net For instance, the photocatalytic oxidation of tertiary alcohols on titania (TiO2) surfaces has been shown to proceed via a C-C bond scission in the α-position. d-nb.infoacs.org This homolytic cleavage results in the formation of a ketone and an alkyl radical. acs.org

Interestingly, studies on the photocatalysis of tertiary alcohols on rutile TiO2(110) have revealed an unexpected disproportionation reaction, yielding a ketone and a corresponding alkane. d-nb.infonih.govresearchgate.net This reaction is selective, and surprisingly, bonds to methyl groups are often not cleaved when longer alkyl chains are present at the α-position to the hydroxyl group. d-nb.infonih.govresearchgate.net The proposed mechanism involves the formation of a photoactive alkoxy species on the titania surface, which undergoes a hole-mediated oxidation leading to C-C bond cleavage. nih.gov The resulting surface-bound alkyl radicals can then recombine with hydrogen atoms to form alkanes. nih.gov

The ring-opening chlorination of tert-cycloalkanols using reagents like tetramethylammonium (B1211777) hypochlorite (B82951) (TMAOCl) is another example of oxidative C-C bond cleavage, leading to the formation of distally chloro-substituted ketones through a β-scission mechanism. mdpi.com

The reduction of alicyclic alcohols, particularly tertiary alcohols, to the corresponding hydrocarbons is a synthetically useful transformation. One effective method involves the use of sodium cyanoborohydride in the presence of zinc iodide. sci-hub.se This system has been shown to reduce tertiary alcohols to hydrocarbons under mild conditions. sci-hub.se However, this reagent system is not generally effective for the deoxygenation of aliphatic or other alicyclic alcohols, which are often only reduced to the corresponding alcohols from their ketone precursors. sci-hub.se

Another approach for the reductive deoxygenation of tertiary alcohols involves their conversion to silyl (B83357) ethers followed by a deoxygenative Suzuki-Miyaura arylation, a process catalyzed by palladium. nih.gov Additionally, titanium-catalyzed radical dehydroxylative vinylation of tertiary alcohols provides a method for constructing vinylated all-carbon quaternary centers. acs.org

Radical-mediated reactions offer a powerful tool for the functionalization of tertiary alcohols. The generation of alkoxy radicals from tertiary alcohols can lead to β-scission, a process involving the cleavage of a C-C bond to form a ketone and an alkyl radical. mdpi.com This reactivity has been exploited in various synthetic transformations.

For example, the photocatalytic conversion of tertiary alcohols on semiconductor surfaces like TiO2 involves the formation of radical intermediates. tum.de The initial step is often a hole-mediated oxidation that leads to a C-C bond cleavage, abstracting an alkyl radical. tum.de The fate of this radical depends on the reaction conditions and the nature of the radical itself. tum.de

Titanium catalysis has also been employed in the radical dehydroxylative vinylation of tertiary alcohols, demonstrating the utility of radical pathways in forming new carbon-carbon bonds. acs.org

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in unlocking the reactivity of this compound and other tertiary alcohols, enabling transformations that are difficult to achieve through conventional stoichiometric methods.

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2), has emerged as a promising green method for the conversion of alcohols. tum.descispace.com For tertiary alcohols, photocatalysis provides a unique pathway for selective C-C bond cleavage. d-nb.infoacs.orgtum.de

The mechanism on TiO2 surfaces generally involves the following key steps:

Adsorption and Formation of Alkoxy Species: The alcohol adsorbs onto the TiO2 surface, forming a surface-bound alkoxy species. nih.gov

Hole-Mediated Oxidation: Upon UV irradiation, electron-hole pairs are generated in the TiO2. The photogenerated hole mediates the oxidation of the alkoxy species. nih.govtum.de

C-C Bond Cleavage: Due to the absence of an α-hydrogen, the oxidation leads to the homolytic cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon, resulting in a ketone and a surface-bound alkyl radical. d-nb.infoacs.org

Product Formation: The subsequent reactions of the alkyl radical determine the final products. It can recombine with a surface hydrogen atom to form an alkane (disproportionation) or undergo other transformations. nih.govacs.org

The presence of a co-catalyst, such as platinum nanoparticles on the TiO2 surface, can significantly enhance the reaction rate and even open up new reaction channels. d-nb.infonih.govresearchgate.net For instance, on Pt-decorated TiO2, in addition to ketone and alkane formation, the evolution of molecular hydrogen and the dimerization of alkyl radicals to form a longer-chain alkane have been observed. nih.govresearchgate.net

The selectivity of the C-C bond cleavage can be influenced by the stability of the resulting alkyl radicals, with cleavage of bonds leading to more stable, longer-chain radicals being favored over those that would form methyl radicals. d-nb.infoacs.org

Interactive Data Table: Photocatalytic Conversion of Tertiary Alcohols on TiO2

| Tertiary Alcohol | Catalyst | Products | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| 2-Methyl-2-pentanol | Titania P25 (gas phase) | Ketone and corresponding alkane | Homolytic cleavage of the long alkyl chain | acs.org |

| 3-Methyl-3-hexanol | Rutile TiO2(110) (UHV) | 2-Pentanone and ethane; 2-Butanone and propane | Selective disproportionation via C-C bond cleavage | d-nb.info |

| 2-Methyl-2-pentanol | Pt/Rutile TiO2(110) (UHV) | Acetone and propane; Hexane and H2 | Hole-mediated disproportionation and H2 recombination on Pt | researchgate.net |

Enzyme-Catalyzed Biotransformations of Alicyclic Alcohols

The biotransformation of alicyclic alcohols, including complex structures like this compound, represents a significant area of research in green chemistry and biotechnology. Enzymes, acting as highly specific and efficient biocatalysts, offer routes to valuable compounds under mild reaction conditions. The primary enzymatic reactions involving alicyclic alcohols are oxidations, reductions, and kinetic resolutions.

Key enzyme classes involved in these transformations include alcohol dehydrogenases (ADHs), cytochrome P450 monooxygenases (CYPs), and lipases. researchgate.net Microorganisms such as those from the genera Rhodococcus, Nocardia, and Pseudomonas are well-known for their robust metabolic capabilities toward cyclic and bicyclic compounds, possessing a diverse array of these enzymes. lookchem.commdpi.com

Oxidation and Reduction Reactions: Alcohol dehydrogenases (ADHs) are a prominent class of enzymes that catalyze the reversible oxidation of alcohols to their corresponding ketones or aldehydes. mdpi.com In the context of this compound, an ADH could catalyze its oxidation to 1-cyclohexylcyclohexanone. These enzymes utilize a cofactor, typically NAD⁺ or NADP⁺, as the hydride acceptor. The reaction mechanism involves the transfer of a hydride ion from the alcohol's carbinol carbon to the cofactor, along with the release of a proton from the hydroxyl group. The process is often highly stereoselective. For instance, horse liver alcohol dehydrogenase (HLADH) has demonstrated high stereospecificity in the oxidation of various bicyclic alcohols. acs.org Similarly, ADHs from organisms like Thermoanaerobacter brockii (TBADH) are used for the stereoselective reduction of bicyclic ketones. rsc.org

Cytochrome P450 enzymes catalyze the insertion of an oxygen atom into a C-H bond, a reaction that is chemically challenging to achieve with high selectivity. rsc.org For a substrate like this compound, CYPs could hydroxylate one of the cyclohexane rings at a position remote from the existing tertiary alcohol, leading to diol products.

Enzymatic Kinetic Resolution: For chiral tertiary alcohols, lipases are widely used to perform enzymatic kinetic resolution (EKR). Although this compound itself is achiral, related chiral bicyclic alcohols can be resolved using this method. The process involves the enantioselective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. Lipase A from Candida antarctica (CAL-A) is a notable biocatalyst for the transesterification of tertiary benzyl (B1604629) bicyclic alcohols, showcasing the potential for high enantioselectivity in these systems. researchgate.net

The table below summarizes key enzyme classes and their potential transformations on alicyclic and bicyclic alcohol substrates.

| Enzyme Class | Microorganism Source (Example) | Reaction Type | Substrate Type | Product Type |

| Alcohol Dehydrogenase (ADH) | Thermoanaerobacter sp., Rhodococcus sp. | Oxidation/Reduction | Secondary or Primary Alcohols | Ketones or Aldehydes |

| Cytochrome P450 (CYP) | Rhodococcus sp., Bacillus megaterium | Hydroxylation | Alicyclic/Bicyclic compounds | Hydroxylated derivatives (diols) |

| Lipase | Candida antarctica | Kinetic Resolution (Acylation) | Racemic secondary/tertiary alcohols | Enantiopure alcohol and ester |

| Glucuronosyltransferase (UGT) | Human | Glucuronidation (Conjugation) | Bicyclic alcohols | Glucuronide conjugates |

This table presents generalized data based on transformations of related alicyclic and bicyclic alcohols.

Homogeneous and Heterogeneous Catalysis in Bicyclohexyl (B1666981) Systems

Beyond enzymatic methods, traditional chemical catalysis provides robust and scalable routes for the transformation of bicyclohexyl systems. These methods are broadly categorized as homogeneous, where the catalyst is in the same phase as the reactants, and heterogeneous, where the catalyst is in a different phase. libretexts.org

Heterogeneous Catalysis: Heterogeneous catalysis is particularly prominent in the hydrogenation and dehydrogenation of bicyclohexyl systems. The dehydrogenation of bicyclohexyl to biphenyl (B1667301) is a critical reaction in the context of liquid organic hydrogen carriers (LOHC), where hydrogen is stored in a chemically bound form. researchgate.net Platinum-based catalysts supported on carbon (Pt/C) are highly effective for this transformation. mdpi.com The activity and selectivity of these catalysts can be significantly influenced by the addition of other metals (e.g., Ni, Cr) and the nature of the carbon support. mdpi.comresearchgate.net For instance, the formation of a platinum carbide (Pt₁₋ₓCₓ) phase has been associated with high activity in the complete dehydrogenation of bicyclohexyl. researchgate.net

Conversely, the synthesis of bicyclohexyl derivatives often involves the catalytic hydrogenation of biphenyl precursors. This is typically achieved using catalysts like palladium on carbon (Pd/C) or nickel-based catalysts under hydrogen pressure. These reactions convert the aromatic rings of biphenyl into saturated cyclohexane rings.

Homogeneous Catalysis: Homogeneous catalysts, typically organometallic complexes, offer high selectivity and activity under milder conditions, although catalyst recovery can be a challenge. libretexts.org While specific applications for this compound are not widely documented, the principles of homogeneous catalysis are applicable. For instance, iridium or rhodium complexes are known to catalyze dehydrogenation and hydrogen transfer reactions. acs.org A homogeneous catalyst could potentially be used for the dehydration of this compound to form bicyclohexenylidenes or for its isomerization. The ligands surrounding the metal center, such as tertiary phosphines, play a crucial role in tuning the catalyst's activity and selectivity. acs.org

The following table compares different catalytic systems used for reactions in bicyclohexyl systems.

| Catalysis Type | Catalyst Example | Reaction Type | Substrate | Product | Key Features |

| Heterogeneous | Pt-Ni-Cr/C | Dehydrogenation | Bicyclohexyl | Biphenyl | High temperature, robust, catalyst recyclable by filtration. mdpi.com |

| Heterogeneous | Pd/C | Hydrogenation | Biphenyl | Bicyclohexyl | High pressure H₂, industrial scalability. google.com |

| Heterogeneous | Ni-Ru/γ-Al₂O₃ | Hydrogenation | Dibenzo-18-crown-6 | Dicyclohexyl-18-crown-6 | Efficient conversion, catalyst can be recovered and reused. google.com |

| Homogeneous | [Rh(COD)(μ-Cl)]₂ | Dehydrocoupling | Amine-boranes | Aminoboranes | Mild conditions, high selectivity, catalyst in solution. acs.org |

This table is based on documented reactions for bicyclohexyl and related derivatives.

Stereochemical Control and Selectivity in Reactions of this compound

Stereochemical control is fundamental in chemical synthesis, aiming to produce a specific stereoisomer of a chiral molecule. While this compound is achiral, reactions at or adjacent to its functional group can create stereocenters, and understanding the principles of stereoselectivity is crucial for synthesizing its chiral derivatives. Stereocontrol can be achieved using both biocatalysts and chiral chemical catalysts.

Enzyme-Mediated Stereoselectivity: Enzymes are inherently chiral and excel at differentiating between enantiomers or enantiotopic faces of a substrate molecule. This capability is exploited in asymmetric synthesis.

Enantioselective Reduction/Oxidation: As mentioned in section 3.2.2, alcohol dehydrogenases (ADHs) can reduce a prochiral ketone, such as 1-cyclohexylcyclohexanone, to a chiral secondary alcohol with high enantiomeric excess (ee). The enzyme's active site creates a chiral environment that forces the substrate and the hydride donor (NAD(P)H) into a specific orientation, leading to hydride attack on one face of the carbonyl group preferentially. For example, ADHs from various microorganisms often follow Prelog's rule, but anti-Prelog selective enzymes are also known, providing access to both enantiomers of the product alcohol. mdpi.com

Diastereoselectivity: In substrates that already contain a stereocenter, enzymes can exhibit high diastereoselectivity. The reduction of a racemic bicyclic ketone by Thermoanaerobium brockii alcohol dehydrogenase (TBADH) was found to be enantioselective but not diastereoselective, producing epimeric alcohols from the same enantiomeric series, an unusual result for a single enzyme. rsc.org

Kinetic Resolution: For racemic mixtures of chiral bicyclic alcohols, lipases can be used for kinetic resolution, selectively acylating one enantiomer and allowing the separation of the unreacted, enantiopure alcohol from the produced ester. researchgate.net

Chiral Chemical Catalysis: Asymmetric catalysis using small-molecule or organometallic chiral catalysts is a powerful alternative to biocatalysis.

Asymmetric Addition to Carbonyls: One of the most common methods for synthesizing chiral alcohols is the enantioselective addition of organometallic reagents to carbonyl compounds. rug.nl For example, the synthesis of a chiral analog of this compound could be envisioned by the addition of a cyclohexyl Grignard reagent to cyclohexanone (B45756) in the presence of a chiral ligand. Chiral amino alcohols and BINOL-derived ligands, often in combination with titanium or zinc salts, have been shown to catalyze such additions with high enantioselectivity. rug.nlalfachemic.com

Cooperative Dual Catalysis: Advanced strategies involve the use of two chiral catalysts that work cooperatively. For instance, the asymmetric amination of alcohols can be achieved using a combination of a chiral iridium complex and a chiral phosphoric acid. rsc.org The iridium complex facilitates a "borrowing hydrogen" mechanism to form an imine intermediate in situ, while the chiral phosphate (B84403) acts as a counter-ion, creating a highly organized, chiral environment that directs the subsequent stereoselective hydride addition. rsc.org This dual approach could be adapted for reactions involving bicyclohexyl scaffolds.

The table below provides examples of stereoselective methods applicable to the synthesis of chiral bicyclic alcohols.

| Method | Catalyst/Reagent | Transformation | Stereochemical Outcome |

| Biocatalysis | Lipase A from Candida antarctica (CAL-A) | Transesterification of racemic alcohol | Kinetic Resolution (High ee) researchgate.net |

| Biocatalysis | Alcohol Dehydrogenase (e.g., TBADH) | Reduction of bicyclic ketone | Enantioselective reduction rsc.org |

| Homogeneous Catalysis | Ti-TADDOL complex | Addition of Et₂Zn to aldehyde | Enantioselective alkylation |

| Homogeneous Catalysis | Chiral Amino Alcohol + Zn(II) | Henry Reaction (nitroaldol) | Enantioselective C-C bond formation alfachemic.com |

| Homogeneous Catalysis | Chiral Iridium Complex + Chiral Phosphoric Acid | Asymmetric amination of alcohol | Dynamic Kinetic Asymmetric Transformation (High ee and de) rsc.org |

This table illustrates general principles of stereocontrol using examples from related chemical systems.

Stereochemical Aspects and Conformational Analysis of 1,1 Bicyclohexyl 1 Ol

Conformational Landscape of Bicyclohexyl (B1666981) Alcohols

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational behavior of such molecules. The determination of three-bond proton-proton coupling constants (³JHH) across the inter-ring bond provides direct experimental evidence for the predominant conformational states in solution. thieme-connect.com For substituted bicyclohexyl ketones, specific coupling constants have been used to document the predominance of a gauche conformation. thieme-connect.com While specific data for (1,1'-Bicyclohexyl)-1-ol is sparse in readily available literature, the principles derived from related structures suggest a complex conformational equilibrium.

Table 1: Key Conformational Features of Bicyclohexyl Systems

| Feature | Description | Significance |

| Ring Conformation | Each cyclohexane (B81311) ring primarily adopts a chair conformation. | Minimizes angle and torsional strain within the rings. chemistrytalk.org |

| Inter-ring Rotation | Rotation around the C1-C1' bond leads to different conformers (e.g., anti, gauche). | Steric interactions between the rings and with the hydroxyl group determine the most stable conformer. |

| Substituent Position | The hydroxyl group occupies a specific position relative to the two rings. | Influences the overall polarity, hydrogen bonding capability, and reactivity of the molecule. |

| Analytical Technique | NMR spectroscopy (³JHH coupling constants). | Allows for the determination of the predominant conformation in solution. thieme-connect.com |

Isomeric Considerations and Their Influence on Reactivity

This compound is a tertiary alcohol, a classification that profoundly impacts its chemical reactivity. researchgate.net The carbinol carbon, being attached to two other carbon atoms of the cyclohexyl rings and the carbon of the second ring, constitutes a quaternary stereocenter. The immense steric hindrance created by the two bulky cyclohexyl rings shields the hydroxyl group, significantly impeding reactions that require nucleophilic attack or direct interaction at this site.

Compared to primary or secondary alcohols, tertiary alcohols like this compound are generally resistant to oxidation under standard conditions. Reactions such as esterification are also considerably slower. When substitution reactions do occur, they tend to proceed via an SN1-type mechanism due to the steric hindrance disfavoring an SN2 pathway and the ability to form a stable tertiary carbocation intermediate. nih.gov However, the formation of a carbocation can lead to a mixture of products if rearrangements occur or if the nucleophile can attack from different faces, complicating stereochemical outcomes. nih.gov

The specific conformation of the bicyclohexyl system can also influence reactivity. The accessibility of the hydroxyl group and the adjacent C-H bonds for elimination reactions will depend on their spatial orientation (axial vs. equatorial-like positions). For a reaction like E2 elimination, a specific anti-periplanar arrangement of a proton and the leaving group is required, which may only be possible in certain conformations.

The inherent chirality of the molecule, arising from the quaternary stereocenter, means that enantiomers are possible if the substitution pattern on the rings is appropriate. However, for the parent compound, the key isomeric considerations are conformational. The reactivity and steric hindrance of optically active tertiary alcohols present significant challenges, often limiting the development of direct enantioselective methodologies. unesp.brscielo.brresearchgate.net

Table 2: Reactivity of this compound as a Tertiary Alcohol

| Reaction Type | Expected Reactivity | Rationale |

| Oxidation | Very low | Tertiary alcohols lack a hydrogen atom on the carbinol carbon, resisting oxidation. |

| Esterification (Fischer) | Very slow | Severe steric hindrance around the hydroxyl group impedes nucleophilic attack by the alcohol on the protonated carboxylic acid. researchgate.net |

| Nucleophilic Substitution | Favors SN1 pathway | Steric hindrance prevents SN2 backside attack. The stability of the tertiary carbocation favors an SN1 mechanism. nih.gov |

| Dehydration (Elimination) | Feasible under acidic conditions | Proceeds via an E1 mechanism involving a carbocation intermediate. |

Strategies for Stereoselective Synthesis of Bicyclohexyl Derivatives

The synthesis of bicyclohexyl derivatives often begins with the catalytic hydrogenation of a corresponding biphenyl (B1667301) precursor. However, the stereoselective creation of the chiral tertiary alcohol center in this compound represents a formidable challenge in organic synthesis. bohrium.com The construction of such oxa-quaternary carbon centers is difficult due to the steric bulk and the challenge of controlling the facial selectivity of the attack on a prochiral ketone precursor (dicyclohexyl ketone). scielo.brbohrium.com

Several modern synthetic strategies are being developed to address the asymmetric synthesis of chiral tertiary alcohols:

Asymmetric Nucleophilic Addition: This is a direct approach involving the addition of organometallic reagents (e.g., organolithiums, Grignard reagents) to a prochiral ketone in the presence of a chiral ligand or catalyst. The catalyst creates a chiral environment, favoring the addition of the nucleophile to one face of the ketone over the other. bohrium.com

Intramolecular Reactions: Methods like intramolecular crossed benzoin (B196080) reactions catalyzed by N-heterocyclic carbenes (NHCs) have been successfully used to synthesize bicyclic tertiary alcohols with quaternary stereocenters at bridgehead positions with high stereoselectivity. nih.gov

Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture, allowing the unreacted enantiomer and the product to be separated. Enzymatic kinetic resolution, often using lipases, has been applied to tertiary bicyclic alcohols, though it is often hampered by low reaction rates and the steric hindrance of the substrate. scielo.brresearchgate.net Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product enantiomer. encyclopedia.pub

The development of these methods is crucial, as chiral tertiary alcohols are valuable building blocks in medicinal chemistry and materials science. scielo.brchinesechemsoc.org

Table 3: Overview of Synthetic Approaches

| Strategy | Description | Advantages | Challenges |

| Asymmetric Addition to Ketones | A prochiral ketone (dicyclohexyl ketone) is reacted with a nucleophile using a chiral catalyst. | Direct, potentially high enantioselectivity. bohrium.com | High steric hindrance, difficult enantiofacial differentiation. scielo.brbohrium.com |

| Intramolecular Cyclization | A suitably functionalized linear precursor is cyclized to form the bicyclic alcohol. | High stereocontrol possible through substrate design. nih.gov | Requires multi-step synthesis of the precursor. |

| Kinetic Resolution | Racemic this compound is reacted with a chiral reagent or catalyst (e.g., an enzyme) that selectively modifies one enantiomer. | Can provide access to enantiopure material from a racemate. | Maximum 50% yield for standard KR; can be slow for hindered substrates. scielo.brresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution is combined with in-situ racemization of the starting material. | Can achieve theoretical yields approaching 100%. encyclopedia.pub | Requires a racemization method compatible with the resolution conditions. encyclopedia.pub |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1,1 Bicyclohexyl 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds like (1,1'-Bicyclohexyl)-1-ol. Both ¹H and ¹³C NMR provide critical data regarding the connectivity and chemical environment of atoms within the molecule.

For structural elucidation, the ¹³C NMR spectrum is characterized by its relative simplicity due to the molecule's symmetry. The spectrum would show distinct signals for the carbons of the two cyclohexyl rings. The quaternary carbon atom bonded to the hydroxyl group (C-1) is expected to resonate in a specific downfield region, characteristic of carbons bearing an electronegative oxygen atom. The other carbons of the cyclohexyl rings would appear in the aliphatic region of the spectrum.

The ¹H NMR spectrum, while more complex due to overlapping signals of the methylene (B1212753) protons, provides complementary information. The 22 protons on the bicyclohexyl (B1666981) framework typically appear as a series of multiplets in the upfield region. The hydroxyl proton (-OH) signal is notable for its variable chemical shift, which is dependent on solvent, concentration, and temperature, and it typically appears as a singlet.

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. For instance, in the synthesis of this compound via the Grignard reaction between cyclohexylmagnesium bromide and cyclohexanone (B45756), online NMR can track the consumption of the ketone starting material and the concurrent formation of the tertiary alcohol product. chegg.com By integrating the characteristic signals over time, chemists can determine reaction kinetics, identify the point of completion, and detect the formation of any intermediates or byproducts without the need for sample isolation.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹³C | C-1 (C-OH) | 70-80 | Singlet (quat) | Downfield shift due to the electronegative hydroxyl group. |

| ¹³C | Cyclohexyl CH₂ | 20-45 | Triplet | Multiple signals expected due to different positions on the ring. |

| ¹H | Cyclohexyl CH₂ | 1.0-2.0 | Multiplet | Complex, overlapping signals from the 22 aliphatic protons. |

| ¹H | OH | 1.0-5.0 (variable) | Singlet | Chemical shift is highly dependent on conditions (solvent, conc.). |

Mass Spectrometry (MS) for Mechanistic Probing and Product Identification

Mass spectrometry (MS) is essential for confirming the molecular weight of this compound and for identifying it within a reaction mixture. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of this compound is 182.167065 Da, corresponding to the molecular formula C₁₂H₂₂O. nih.gov

When coupled with ionization techniques like electron ionization (EI), MS also provides structural information through fragmentation patterns. The molecular ion ([M]⁺•) of tertiary alcohols is often unstable and may not be observed in high abundance. libretexts.org A common and diagnostically significant fragmentation pathway for alcohols is the loss of a water molecule, which for this compound would result in a prominent ion peak at a mass-to-charge ratio (m/z) of 164.1565 ([M-H₂O]⁺). uni.lu This corresponds to the formation of a bicyclohexenyl (B14163296) cation. Further fragmentation of the carbocyclic rings would produce a characteristic pattern of smaller ions.

These fragmentation patterns are crucial for:

Product Identification: Confirming that the desired product has been formed by matching the observed mass and fragmentation to expected values.

Distinguishing Isomers: Differentiating this compound from constitutional isomers such as 2-cyclohexylcyclohexanol, which would exhibit different fragmentation pathways due to the different location of the hydroxyl group.

Mechanistic Probing: In reaction monitoring, MS can identify transient intermediates or byproducts, offering insights into the reaction mechanism.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [C₁₂H₂₂O]⁺• | 182.1671 | Initial ionization of the molecule. |

| Protonated Molecule | [M+H]⁺ | 183.1743 | Adduct formed under soft ionization (e.g., ESI). |

| Sodium Adduct | [M+Na]⁺ | 205.1563 | Adduct formed in the presence of sodium salts. |

| Dehydration Product | [M-H₂O]⁺ | 164.1565 | Loss of water from the molecular ion. |

| Dehydrated Protonated Molecule | [M+H-H₂O]⁺ | 165.1638 | Loss of water from the protonated molecule. uni.lu |

Vibrational Spectroscopy (IR, Raman) in Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods quickly confirm the presence of the defining hydroxyl (-OH) group and the saturated hydrocarbon structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds. The IR spectrum of this compound is dominated by a few key features:

O-H Stretch: A strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and associated hydrogen bonding.

C-H Stretch: Intense, sharp peaks typically found between 2850 and 2960 cm⁻¹, which are characteristic of the sp³-hybridized C-H bonds in the cyclohexane (B81311) rings.

C-O Stretch: A moderate to strong absorption in the 1000-1200 cm⁻¹ region, corresponding to the stretching vibration of the tertiary C-O bond.

The absence of strong absorptions in the 1620-1680 cm⁻¹ (C=C) or 1670-1780 cm⁻¹ (C=O) regions confirms the absence of alkene or carbonyl impurities, such as unreacted cyclohexanone.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar O-H bond gives a weak Raman signal, the non-polar C-C and C-H bonds of the cyclohexyl rings produce strong Raman scattering signals. This makes Raman spectroscopy particularly useful for analyzing the carbocyclic framework of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Alcohol (-OH) | IR | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkane (-CH₂) | IR, Raman | 2850 - 2960 | Strong, Sharp (IR) |

| C-H Bend | Alkane (-CH₂) | IR | 1440 - 1470 | Moderate |

| C-O Stretch | Tertiary Alcohol | IR | ~1150 - 1200 | Moderate to Strong |

| C-C Stretch | Cyclohexyl Ring | Raman | 800 - 1200 | Strong (Raman) |

Chromatographic Separations for Isomer Analysis and Purity Determination

Chromatographic techniques are paramount for assessing the purity of this compound and for separating it from starting materials, byproducts, or other isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC, often coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. scholarsresearchlibrary.com A GC analysis can effectively separate the alcohol from lower-boiling point impurities like residual solvents or cyclohexanone, and higher-boiling point byproducts. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The retention time is a characteristic property under specific conditions (e.g., column type, temperature program). For comparison, the related hydrocarbon bicyclohexyl has a reported Kovats retention index of approximately 1313 on a standard non-polar SE-30 column. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For a moderately polar compound like this compound, a reverse-phase HPLC method is typically effective. This involves a non-polar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com This method can separate the target compound from non-polar impurities (which would elute later) and highly polar impurities (which would elute earlier). While this compound itself is achiral, HPLC is critical for separating it from any constitutional isomers that may have formed during synthesis, ensuring the isolation of the correct product.

Table 4: Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Application |

| GC | Non-polar (e.g., DB-5) | Helium, Hydrogen | FID, MS | Purity determination, separation of volatile impurities. |

| HPLC | Reverse-Phase (C18) | Acetonitrile / Water | UV, MS, ELSD | Purity analysis, separation of isomers, preparative isolation. |

Computational Chemistry Approaches for 1,1 Bicyclohexyl 1 Ol

Density Functional Theory (DFT) for Reaction Energetics and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.com DFT methods are based on the principle that the ground-state electron density of a system uniquely determines its electronic properties. mdpi.comnih.gov This approach allows for the investigation of various aspects of (1,1'-Bicyclohexyl)-1-ol's chemical behavior.

For instance, in a hypothetical DFT study of the dehydration of this compound, the relative energies of the species involved could be calculated to elucidate the reaction pathway.

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound + H⁺ | 0.0 |

| Intermediate 1 | Protonated alcohol | -5.2 |

| Transition State 1 (TS1) | Water molecule departing | +25.8 |

| Intermediate 2 | Bicyclohexyl (B1666981) carbocation + H₂O | +15.3 |

| Transition State 2 (TS2) | Proton abstraction from carbocation | +22.1 |

| Product | 1-Cyclohexylcyclohex-1-ene + H₃O⁺ | -10.4 |

Electronic Structure: DFT calculations also provide a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. nih.gov

Molecular Dynamics Simulations in Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com The technique involves solving Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of positions and velocities. youtube.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational landscape.

The structure consists of two cyclohexane (B81311) rings, each of which can adopt several conformations, primarily the stable 'chair' form and higher-energy 'boat' and 'twist-boat' forms. nih.gov The orientation of the two rings relative to each other adds another layer of complexity. MD simulations, by modeling the molecule's dynamics at a given temperature, can sample these different conformations and determine their relative populations. nih.gov Accelerated MD techniques can be employed to enhance the sampling of rare events, such as the chair-to-chair interconversion of the cyclohexyl rings, within accessible simulation times. nih.gov These simulations provide insight into the flexibility of the molecule and the energy barriers between different conformational states.

| Conformer | Ring 1 Conformation | Ring 2 Conformation | Relative Population at 298 K (%) |

|---|---|---|---|

| Chair-Chair (axial-OH) | Chair | Chair | 45.2 |

| Chair-Chair (equatorial-OH) | Chair | Chair | 53.1 |

| Chair-Boat | Chair | Boat/Twist-Boat | 1.6 |

| Boat-Boat | Boat/Twist-Boat | Boat/Twist-Boat | <0.1 |

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. scispace.com Methods like DFT and higher-level ab initio calculations can provide accurate predictions of various spectroscopic properties for this compound. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain chemical shifts that often show excellent correlation with experimental data, aiding in signal assignment.

Vibrational Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectra can be computed. nih.gov These calculations help in assigning specific absorption bands to the vibrational modes of the molecule (e.g., O-H stretch, C-C stretch, C-H bend).

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.govnih.gov

| Spectroscopic Parameter | Vibrational Mode/Atom Site | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch | 3650 | 3600-3670 (free) |

| IR Frequency (cm⁻¹) | C-O stretch | 1155 | 1150-1200 |

| ¹³C NMR Shift (ppm) | C-OH (C1) | 72.5 | 70-75 |

| ¹H NMR Shift (ppm) | H-O | 1.8 | 1.5-2.5 |

Cheminformatics and Data Mining for Bicyclohexyl Scaffolds

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. nih.gov The this compound molecule contains a bicyclohexyl scaffold, a structural core that may be present in many other chemical compounds. wikipedia.org

Using cheminformatics tools, large chemical databases such as PubChem, ChEMBL, or Reaxys can be mined for all molecules containing this specific scaffold. This collection of compounds can then be analyzed to uncover trends in their properties. For example, a scaffold tree can be generated to organize the molecules hierarchically based on their core structures, which helps in navigating the chemical space. nih.govdatagrok.ai

Furthermore, by collecting data on the biological activities or physical properties of these compounds, one can build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov These statistical models correlate molecular descriptors (calculated properties of the molecules, such as size, shape, and electronic features) with an observed activity or property. Such models can then be used to predict the properties of new, unsynthesized compounds containing the bicyclohexyl scaffold, guiding further research in areas like drug discovery or materials science. nih.govsemanticscholar.org

| Cheminformatics Task | Description | Example Application for Bicyclohexyl Scaffold |

|---|---|---|

| Scaffold Mining | Searching chemical databases for all compounds containing a specific core structure. | Identify thousands of bicyclohexyl-containing compounds from PubChem. |

| Chemical Space Analysis | Visualizing the distribution of compounds based on their physicochemical properties. | Plot molecular weight vs. logP for all identified compounds to assess drug-likeness. |

| Activity Cliff Analysis | Identifying pairs of structurally similar molecules with large differences in biological activity. nih.gov | Find bicyclohexyl derivatives where a small modification leads to a large change in receptor binding affinity. |

| QSAR Modeling | Building predictive models that correlate molecular structure with a specific property or activity. nih.gov | Develop a model to predict the boiling point or biological activity of new bicyclohexyl derivatives. |

Applications of 1,1 Bicyclohexyl 1 Ol As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Architectures

The rigid and well-defined three-dimensional structure of the bicyclohexyl (B1666981) moiety makes (1,1'-Bicyclohexyl)-1-ol an excellent foundational unit for constructing complex organic molecules. Organic building blocks are fundamental components used for the bottom-up assembly of larger molecular architectures. The bicyclohexyl group imparts properties such as thermal stability and conformational rigidity to the target molecule, which can be crucial for its function.

The tertiary alcohol group in this compound is a key functional handle that allows for its incorporation into larger structures. While tertiary alcohols can be challenging to functionalize directly, modern synthetic methods have enabled their use in powerful carbon-carbon bond-forming reactions. For instance, recent advances have demonstrated the deoxygenative Suzuki-Miyaura arylation of tertiary alcohols. nih.gov This type of cross-coupling reaction would allow the direct conversion of this compound into an arylated bicyclohexyl derivative, effectively replacing the hydroxyl group with an aryl substituent. This strategy provides a pathway to synthesize complex, sterically hindered quaternary carbon centers, which are prevalent in many biologically active molecules and advanced materials. By leveraging such transformative reactions, this compound serves as a linchpin in the assembly of intricate molecular frameworks.

Application in Ligand Design and Coordination Chemistry

In coordination chemistry, ligands are essential molecules that bind to a central metal atom, influencing the resulting complex's stability, reactivity, and selectivity in catalytic processes. youtube.comyoutube.com Phosphine (B1218219) ligands (PR₃) are among the most important classes of ligands for transition metal catalysis, largely because their electronic and steric properties can be systematically modified to fine-tune a catalyst's performance. scbt.com

The bicyclohexyl scaffold is highly valuable in this context. Ligands incorporating bulky alkyl groups, such as cyclohexyl, are known to enhance catalytic activity and selectivity in various cross-coupling reactions. Dicyclohexylphosphine (B1630591), for example, is a key raw material for the synthesis of more complex phosphine ligands. nippon-chem.co.jp The steric bulk of the two cyclohexyl groups influences the coordination environment of the metal center, which can promote challenging reactions. scbt.com For example, Josiphos-type ligands, which are known for their high performance in asymmetric catalysis, have been synthesized incorporating a dicyclohexylphosphine moiety. researchgate.net

This compound represents a potential precursor for novel, sterically demanding phosphine ligands. Through synthetic transformations, the hydroxyl group could be replaced with a phosphine group or used as an anchor point to build a more complex ligand structure. The resulting ligands would possess the bulky bicyclohexyl framework, potentially leading to catalysts with unique reactivity and selectivity profiles for applications in hydrogenation, hydroformylation, and cross-coupling reactions. scbt.com

Role in Polymer Chemistry and Advanced Materials Development

The development of advanced materials, such as liquid crystals and specialty polymers, often requires molecular components that provide rigidity, thermal stability, and specific phase behaviors. colorado.edu The bicyclohexyl unit is a key structural motif in many liquid crystalline compounds. researchgate.net Materials incorporating this fragment are noted for their favorable properties, including low viscosity and high clearing points, making them suitable for use in liquid crystal displays (LCDs). researchgate.net

This compound is a valuable intermediate for the synthesis of these advanced materials. The bicyclohexyl core provides the necessary rigid segment (mesogen) that encourages the formation of ordered liquid crystalline phases (e.g., nematic or smectic). colorado.edu The hydroxyl group of this compound can be readily functionalized, for instance, through esterification, to attach other mesogenic units or flexible alkyl tails, which are crucial for inducing and controlling the liquid crystalline behavior. nih.gov

Furthermore, this compound can serve as a monomer or a precursor to monomers for polymerization. For example, its dehydration would yield an olefin, which could undergo vinyl polymerization. Alternatively, the alcohol could be used to create polyesters or polycarbonates. The inclusion of the bulky, rigid bicyclohexyl group in the polymer backbone would be expected to enhance the material's thermal properties, such as increasing the glass transition temperature (Tg), and improve its mechanical strength. These characteristics are highly desirable in high-performance plastics and engineering polymers. emeryoleo.com

Precursor for Specialty Chemical Synthesis

Specialty chemicals are compounds produced for specific applications and are a cornerstone of the chemical industry. emeryoleo.com this compound serves as a key starting material for a variety of these value-added chemicals, leveraging the reactivity of its hydroxyl group and the stability of its hydrocarbon framework. cymitquimica.com

One important transformation is the conversion to its corresponding carboxylic acid. nih.gov This can be achieved through various synthetic routes, providing (1,1'-Bicyclohexyl)-1-carboxylic acid, a derivative with potential applications in pharmaceuticals or as a building block for other complex molecules. nih.govnih.gov

Additionally, the deoxygenation of this compound yields the parent hydrocarbon, Bicyclohexyl. wikipedia.orgnih.gov Bicyclohexyl itself is used as a high-boiling point solvent and as a reactant in the synthesis of other functionalized materials, such as 1-fluoro-1,1'-bicyclohexyl. chemicalbook.com The ability to readily access these different classes of compounds from a common precursor highlights the utility of this compound in synthetic chemistry.

| Reactant | Transformation | Product | Potential Application of Product |

|---|---|---|---|

| This compound | Carboxylation | (1,1'-Bicyclohexyl)-1-carboxylic acid nih.gov | Pharmaceutical intermediate, complex molecule synthesis |

| This compound | Deoxygenation/Reduction | Bicyclohexyl wikipedia.org | High-boiling solvent, precursor for fluorinated derivatives chemicalbook.com |

| This compound | Dehydration | 1-Cyclohexylcyclohexene | Olefin for polymerization, intermediate for fine chemicals |

| This compound | Deoxygenative Arylation nih.gov | 1-Aryl-1,1'-bicyclohexyl | Component in advanced materials, complex molecular scaffolds |

Investigations in Supramolecular Chemistry with Bicyclohexyl Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. thno.org A key area within this field is host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule. The selectivity of this binding relies on complementarity in size, shape, and chemical properties between the host and guest.

Rigid, hydrophobic molecules are often excellent guests for macrocyclic hosts like cyclodextrins, cucurbiturils, and calixarenes, which have hydrophobic inner cavities. scispace.commdpi.com Adamantane and its derivatives are classic examples of high-affinity guests due to their perfect size match and rigid, lipophilic nature, which favors encapsulation within these hosts in aqueous media. scispace.commdpi.com

Emerging Research Directions and Future Perspectives in 1,1 Bicyclohexyl 1 Ol Chemistry

Innovations in Sustainable Synthesis Methodologies

The chemical industry is under significant pressure to develop greener, more economical, and scalable processes that minimize waste and reduce energy consumption. Traditional synthesis of (1,1'-bicyclohexyl)-1-ol often relies on methods like the Grignard reaction, where cyclohexanone (B45756) is treated with cyclohexyl magnesium bromide. chegg.comyoutube.com While effective, this route involves reactive organometallic reagents and organic solvents. Emerging research is focused on developing more sustainable alternatives.

Key green chemistry approaches applicable to the synthesis of this compound and related compounds include:

Catalytic Hydrogenation: The hydrogenation of precursors using heterogeneous catalysts, such as palladium on a carbon support, is a promising greener route for producing bicyclohexyl (B1666981) derivatives. This method can reduce the reliance on stoichiometric reagents.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. frontiersin.org Enzymes like alcohol dehydrogenases can be employed for the synthesis of chiral alcohols, operating under mild conditions in aqueous media. frontiersin.org Research into biocatalytic cascades could enable the "one-pot" synthesis of this compound from simple precursors like cyclohexane (B81311), converting it sequentially to cyclohexanol (B46403), cyclohexanone, and then to the final product. frontiersin.org

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes, increase product yields, and improve selectivity, thereby reducing energy consumption and the potential for side-product formation.

Flow Chemistry: Continuous flow reactors provide better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. This methodology is particularly suited for catalytic reactions, such as hydrogenation, and can lead to higher efficiency and catalyst longevity.

| Parameter | Traditional Synthesis (e.g., Grignard) | Emerging Sustainable Methodologies |

| Reagents | Stoichiometric organometallic reagents (e.g., Grignard) | Catalytic (e.g., Pd/C), Biocatalytic (enzymes) |

| Solvents | Anhydrous organic solvents (e.g., ether, THF) | Greener solvents, aqueous media, or solvent-free conditions |

| Energy Input | Often requires heating/reflux over extended periods | Microwave irradiation, flow chemistry for efficient energy use |

| Waste | Generates metallic salt byproducts | Minimal waste, catalyst can often be recycled |

| Selectivity | Good | Often higher (e.g., enantioselectivity with biocatalysts) |

Exploration of Novel Reactivity Patterns for this compound

Researchers are actively exploring new ways to transform this compound to create valuable and complex molecules. The tertiary alcohol group and the robust bicyclohexyl framework are key targets for chemical modification.

Deoxygenative Cross-Coupling Reactions: A significant challenge in synthesis is the use of alcohols as coupling partners due to the strength of the C–O bond. nih.gov Recent breakthroughs in metallaphotoredox catalysis now enable the direct deoxygenative arylation of tertiary alcohols like this compound. nih.govnih.govresearchgate.net This method merges N-heterocyclic carbene (NHC) activation, photoredox catalysis, and nickel catalysis to replace the hydroxyl group with an aryl group under mild conditions. nih.govjk-sci.com This opens a pathway to synthesize novel 1-aryl-1,1'-bicyclohexanes, which are complex, three-dimensional structures of interest in medicinal chemistry and materials science. thieme.de

Dehydrogenation of the Bicyclohexyl Core: The saturated bicyclohexyl skeleton can be dehydrogenated to form biphenyl (B1667301). rsc.orgnih.gov This reaction is of interest for hydrogen storage applications, where liquid organic hydrogen carriers (LOHCs) like bicyclohexyl can be safely stored and transported. rsc.orgmdpi.com Upon demand, the hydrogen is released through catalytic dehydrogenation, and the resulting biphenyl can be re-hydrogenated. Research focuses on developing highly active and stable catalysts, such as trimetallic Pt-Ni-Cr systems on a carbon support, which show high conversion of bicyclohexyl and selectivity for biphenyl. rsc.orgnih.govmdpi.com

| Reaction Type | Reagents & Conditions | Product Class | Significance |

| Deoxygenative Arylation | Aryl halide, NHC, photoredox catalyst, Ni catalyst | 1-Aryl-1,1'-bicyclohexanes | Accesses complex 3D scaffolds for drug discovery and materials. nih.govnih.gov |

| Dehydrogenation | Pt-based catalysts (e.g., Pt-Ni-Cr/C), high temperature (~320 °C) | Biphenyl and hydrogen gas | Application in liquid organic hydrogen carrier (LOHC) systems for hydrogen storage. rsc.orgnih.gov |

| Dehydration | Acid catalysts | 1-Cyclohexylcyclohexene | Classic elimination reaction to form an alkene, a versatile synthetic intermediate. wikipedia.org |

| Oxidation | Oxidizing agents (e.g., chromic acid) | (Not directly applicable, tertiary alcohol) | Tertiary alcohols are resistant to oxidation without C-C bond cleavage. |

Advanced Functional Materials from Bicyclohexyl Precursors

The rigid and bulky bicyclohexyl scaffold is a promising building block for advanced functional materials. Its derivatives can impart desirable properties such as thermal stability, specific molecular arrangements, and low viscosity in liquid crystal applications.